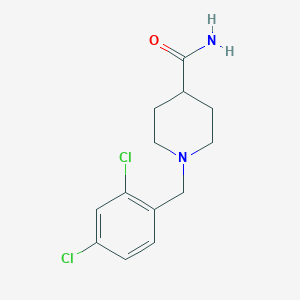

1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide” is a chemical substance with the molecular formula C11H14Cl2N2 . It is a member of the class of benzyl alcohols . It is used in laboratory chemicals .

Molecular Structure Analysis

The most relevant feature of the molecular structure is the orientation of the dichlorophenyl ring with respect to the planar indazole group, the dihedral angle being 83.1(1)° .Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide” are not available, it’s important to note that this compound, like other organic compounds, can undergo a variety of chemical reactions depending on the conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.15 g/mol . It has a density of 1.255 g/mL and a flash point greater than 110°C (230°F) . The compound is a liquid with a yellow color .Safety and Hazards

Mechanism of Action

- Antiseptic Action : 1-(2,4-dichlorobenzyl)-4-piperidinecarboxamide acts as a mild antiseptic. It can kill bacteria and viruses associated with mouth and throat infections .

- Local Anesthetic Action : The compound’s local anesthetic effect is attributed to reduced sodium channel blockade .

- Mechanism of Virucidal Action : Although not fully elucidated, it is suggested that denaturation of external protein spikes, pH-induced rearrangement of attachment proteins, or selective effects on viral lipid membranes/protein–lipid interactions contribute to its virucidal action .

- Specific biochemical pathways affected by this compound are not well-documented. However, its antiseptic properties likely involve denaturation of external proteins and rearrangement of tertiary protein structures .

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYCPBAMDIFCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)

![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)

![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)

![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)

![5-[1-benzofuran-2-yl(hydroxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6134323.png)

![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)

![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)

![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)